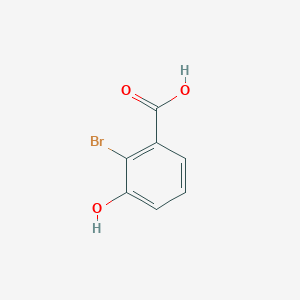

2-溴-3-羟基苯甲酸

描述

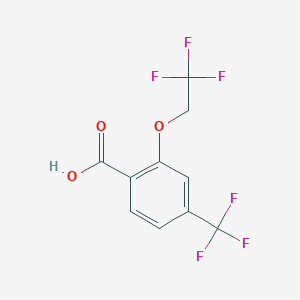

2-Bromo-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . This compound is also known by its IUPAC name, 2-Bromo-3-hydroxybenzoic acid .

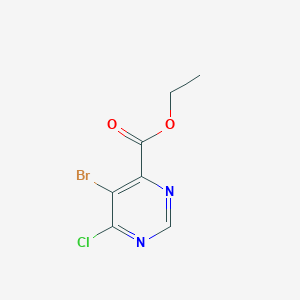

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-hydroxybenzoic acid consists of a benzene ring substituted with a bromo group, a hydroxy group, and a carboxylic acid group . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Bromo-3-hydroxybenzoic acid is a solid compound . It has a molecular weight of 217.02 . More detailed physical and chemical properties couldn’t be retrieved from the web search results.科学研究应用

2-Bromo-3-hydroxybenzoic acid: A Comprehensive Analysis

Pharmaceutical Research: 2-Bromo-3-hydroxybenzoic acid may be used in the synthesis of biologically active compounds, similar to its related compound 3-Bromo-2-methylbenzoic acid, which is used in the preparation of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Plant Biology and Allelopathy: Hydroxybenzoic acids can act as plant allelochemicals, affecting seed germination and root growth by inhibiting metabolic processes such as glycolysis and the oxidative pentose phosphate pathway . 2-Bromo-3-hydroxybenzoic acid could potentially be studied for similar effects.

Material Science: The structural properties of hydroxybenzoic acids make them candidates for material science research, particularly in the development of new polymers or coatings that require specific molecular interactions.

Analytical Chemistry: As a compound with distinct chemical properties, 2-Bromo-3-hydroxybenzoic acid can be used as a standard or reagent in analytical chemistry to identify or quantify other substances.

Biochemistry: This compound may be involved in enzyme inhibition studies due to its potential ability to interact with active sites, similar to other hydroxybenzoic acids.

Environmental Science: Research into the environmental fate and transport of brominated organic compounds can include 2-Bromo-3-hydroxybenzoic acid, particularly its role in biodegradation pathways.

Chemical Synthesis: It can serve as a precursor or intermediate in the synthesis of more complex organic molecules, given its functional groups that allow for further chemical reactions.

Molecular Biology: In molecular biology, it could be used in the study of DNA damage and repair mechanisms due to its potential to interact with proteins and DNA as mentioned for pHBA .

安全和危害

2-Bromo-3-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

作用机制

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

2-Bromo-3-hydroxybenzoic acid, like other benzylic compounds, can undergo reactions such as esterification, acylation, or nucleophilic substitution. The bromine atom in the compound is reactive and can participate in free radical reactions . The hydroxyl group (-OH) attached to the benzene ring can also engage in hydrogen bonding, influencing the compound’s interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to influence various biochemical pathways due to their reactivity .

Pharmacokinetics

The presence of the bromine atom and hydroxyl group in the compound could potentially influence its bioavailability and metabolic stability .

Result of Action

The compound’s reactivity suggests it could influence various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3-hydroxybenzoic acid. For instance, the compound’s reactivity might be influenced by the pH of the environment .

属性

IUPAC Name |

2-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPZLKQDSNPABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726818 | |

| Record name | 2-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-hydroxybenzoic acid | |

CAS RN |

91658-91-2 | |

| Record name | 2-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

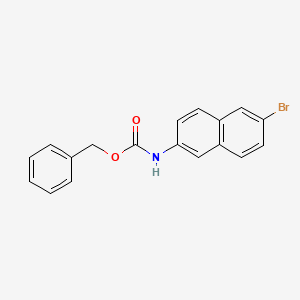

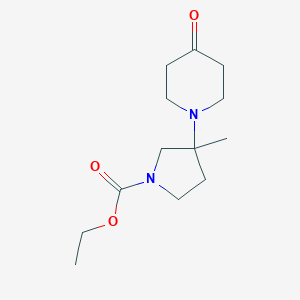

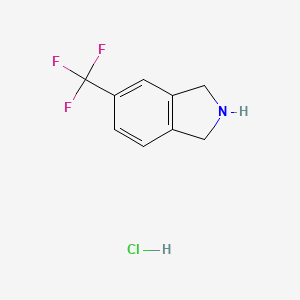

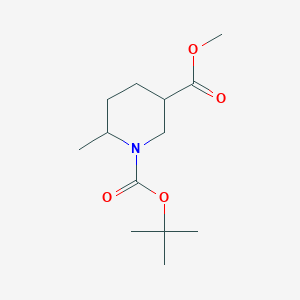

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)